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Compound of Interest

Compound Name: 1-Chloro-6-iodoperfluorohexane

Cat. No.: B098571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques used to characterize

α,ω-dihaloperfluorohexanes, focusing on 1,6-diiodoperfluorohexane and 1,6-

dichloroperfluorohexane. These compounds serve as important building blocks in organic

synthesis, particularly for the introduction of fluorinated moieties in drug development and

materials science. Accurate characterization is crucial for ensuring their purity and identity. This

document outlines the primary analytical methods, presents available experimental data, and

provides detailed experimental protocols.

Introduction to α,ω-Dihaloperfluorohexanes
1-Chloro-6-iodoperfluorohexane, with the chemical formula C6ClF12I, is a halogenated

perfluoroalkane.[1][2][3] Structurally similar compounds, 1,6-diiodoperfluorohexane (C6F12I2)

and 1,6-dichloroperfluorohexane (C6Cl2F12), are excellent surrogates for a comparative

analytical study. The differing electronegativity and isotopic abundance of the terminal chlorine

and iodine atoms give rise to distinct spectroscopic signatures.

Physicochemical Properties
A summary of the key physicochemical properties of 1-chloro-6-iodoperfluorohexane and its

selected alternatives is presented in Table 1.

Table 1: Physicochemical Properties of Selected α,ω-Dihaloperfluorohexanes
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Property
1-Chloro-6-
iodoperfluorohexa
ne

1,6-
Diiodoperfluorohex
ane

1,6-
Dichloroperfluoroh
exane

CAS Number 16486-97-8[1][2][3] 375-80-4 355-40-8

Molecular Formula C6ClF12I[1][2][3] C6F12I2 C6Cl2F12

Molecular Weight 462.4 g/mol [1][2][3] 553.85 g/mol [4] 370.95 g/mol

Boiling Point
139.5°C at

760mmHg[1]
173-174°C 113-114°C

Density 2.069 g/cm³[1] Not available 1.717 g/cm³

Flash Point 38.2°C[1] Not available Not available

Spectroscopic Characterization Techniques
The primary techniques for the characterization of these compounds are Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. ¹⁹F

NMR is particularly informative due to the high natural abundance and sensitivity of the ¹⁹F

nucleus. ¹³C NMR provides information about the carbon backbone.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectra of α,ω-dihaloperfluorohexanes are expected to show distinct signals for

the CF₂ groups adjacent to the different halogens. The chemical shifts are influenced by the

electronegativity of the neighboring halogen.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show signals for the different carbon environments within the

perfluorohexane chain. The carbons attached to the halogens will have characteristic chemical

shifts.
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Table 2: Representative NMR Data for α,ω-Dihaloperfluoroalkanes

Compound Nucleus Chemical Shift (δ) ppm

Representative Perfluoroalkyl

Iodide
¹⁹F

-60 to -65 (CF₂I), -113 to -126

(internal CF₂)

Representative Perfluoroalkyl

Chloride
¹⁹F

-65 to -75 (CF₂Cl), -113 to

-126 (internal CF₂)

Representative Perfluoroalkyl

Iodide
¹³C Not readily available

Representative Perfluoroalkyl

Chloride
¹³C Not readily available

Note: Specific spectral data for 1-Chloro-6-iodoperfluorohexane, 1,6-diiodoperfluorohexane,

and 1,6-dichloroperfluorohexane are not widely available in public databases. The data

presented are typical ranges for similar structures.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For halogenated compounds, the isotopic distribution of chlorine and bromine

is particularly useful for identification.

1-Chloro-6-iodoperfluorohexane: The mass spectrum would be expected to show a

molecular ion peak and fragment ions. The presence of one chlorine atom would result in an

M+2 peak with an intensity of about one-third of the M+ peak.

1,6-Diiodoperfluorohexane: Iodine is monoisotopic (¹²⁷I), so a single molecular ion peak is

expected.

1,6-Dichloroperfluorohexane: The presence of two chlorine atoms will lead to a characteristic

pattern of M, M+2, and M+4 peaks with relative intensities of approximately 9:6:1.

Common fragmentation patterns for perfluoroalkanes involve the cleavage of C-C bonds,

leading to the formation of [CnF2n+1]⁺ ions.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The most prominent absorption bands in

the IR spectra of perfluoroalkanes are the strong C-F stretching vibrations, typically found in the

region of 1100-1300 cm⁻¹. The C-Cl and C-I stretching vibrations occur at lower frequencies,

generally below 800 cm⁻¹.

Experimental Protocols
NMR Sample Preparation

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g.,

CDCl₃, acetone-d₆).

Concentration: Prepare a solution with a concentration of 5-20 mg/mL for ¹⁹F NMR and 20-

50 mg/mL for ¹³C NMR.

Internal Standard: For ¹⁹F NMR, an internal standard such as trifluorotoluene (C₆F₅CF₃) can

be used. For ¹³C NMR, the solvent peak is often used as a reference.

Analysis: Acquire the spectra on a high-resolution NMR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable

for separating these compounds.

Injection: Use a split/splitless injector. A typical injection volume is 1 µL.

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature

(e.g., 250°C) to ensure elution of the compounds.

Mass Spectrometer: Use electron ionization (EI) at 70 eV. Scan a mass range that includes

the expected molecular ion and fragment ions (e.g., m/z 50-600).
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Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

Sample Preparation: As these compounds are liquids at room temperature, they can be

analyzed as a thin film between two salt plates (e.g., KBr or NaCl).

Background: Record a background spectrum of the clean salt plates.

Sample Spectrum: Place a drop of the liquid on one plate and press the second plate on top

to create a thin film.

Analysis: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the analytical characterization of an α,ω-

dihaloperfluorohexane.
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Figure 1. Analytical workflow for characterization.

Signaling Pathway for Method Selection
The choice of analytical techniques can be guided by the information required. The following

diagram illustrates a decision-making pathway.
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Figure 2. Decision pathway for analytical method selection.
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Conclusion
The analytical characterization of 1-chloro-6-iodoperfluorohexane and its analogs relies on a

combination of spectroscopic and chromatographic techniques. While specific experimental

data for the title compound is limited in the public domain, a comparative analysis of 1,6-

diiodoperfluorohexane and 1,6-dichloroperfluorohexane provides a robust framework for

understanding the analytical signatures of α,ω-dihaloperfluorohexanes. The distinct isotopic

patterns in mass spectrometry and the predictable chemical shifts in ¹⁹F NMR are key

identifiers for these compounds. The provided protocols and workflows offer a comprehensive

guide for researchers in the precise characterization of these important fluorinated building

blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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